

An In-depth Technical Guide to 1-Bromo-4-cyclopropoxybenzene

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Compound of Interest

Compound Name: 1-Bromo-4-cyclopropoxybenzene

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Abstract

This technical guide provides a comprehensive overview of **1-Bromo-4-cyclopropoxybenzene** (CAS No: 38380-85-7), a halogenated aromatic ether with significant potential as a versatile building block in medicinal chemistry and materials science. Despite its promising structure, publicly available experimental data on this specific compound is notably scarce. This document addresses this gap by combining confirmed identification data with a detailed, scientifically-grounded theoretical framework for its synthesis, properties, and reactivity. We present a robust, proposed synthesis protocol via the Williamson ether synthesis, predict its characteristic spectroscopic signatures, and discuss its potential applications, particularly in the context of drug discovery. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this unique molecular scaffold.

Chemical Identity and Nomenclature

1-Bromo-4-cyclopropoxybenzene is an aromatic compound characterized by a benzene ring substituted with a bromine atom and a cyclopropoxy group at the para position (1,4-substitution). The ether linkage between the highly strained cyclopropyl ring and the phenyl group imparts unique conformational and electronic properties that make it an attractive intermediate for synthetic chemistry.

Table 1: Compound Identification

Parameter	Value	Source(s)
IUPAC Name	1-Bromo-4-cyclopropoxybenzene	N/A
CAS Number	38380-85-7	[1] [2] [3] [4] [5] [6] [7] [8] [9]
Molecular Formula	C ₉ H ₉ BrO	[2] [4]
Molecular Weight	213.07 g/mol	[2] [3]
Synonyms	<ul style="list-style-type: none">• 1-bromo-4-(cyclopropoxy)benzene• p-Bromophenyl cyclopropyl ether• Benzene, 1-bromo-4-(cyclopropoxy)-	[6]
SMILES	BrC1=CC=C(OC2CC2)C=C1	[2]

Physicochemical Properties

Detailed experimental data on the physical properties of **1-Bromo-4-cyclopropoxybenzene** are not widely published. However, based on its structure as a halogenated aromatic ether, we can predict its general characteristics.

Table 2: Predicted Physicochemical Properties

Property	Predicted Value / Characteristic	Justification
Appearance	Colorless to pale yellow liquid or low-melting solid	Typical for similar aromatic ethers.
Solubility	Insoluble in water; Soluble in common organic solvents (e.g., DCM, Ether, Ethyl Acetate, THF).	The hydrophobic benzene ring and ether functionality dominate its solubility profile.
Boiling Point	> 200 °C	Expected to be higher than 4-bromophenol due to increased molecular weight.
Melting Point	Not available	Could be a liquid at room temperature.
Density	> 1.0 g/cm ³	The presence of a bromine atom significantly increases density.

Synthesis and Mechanism

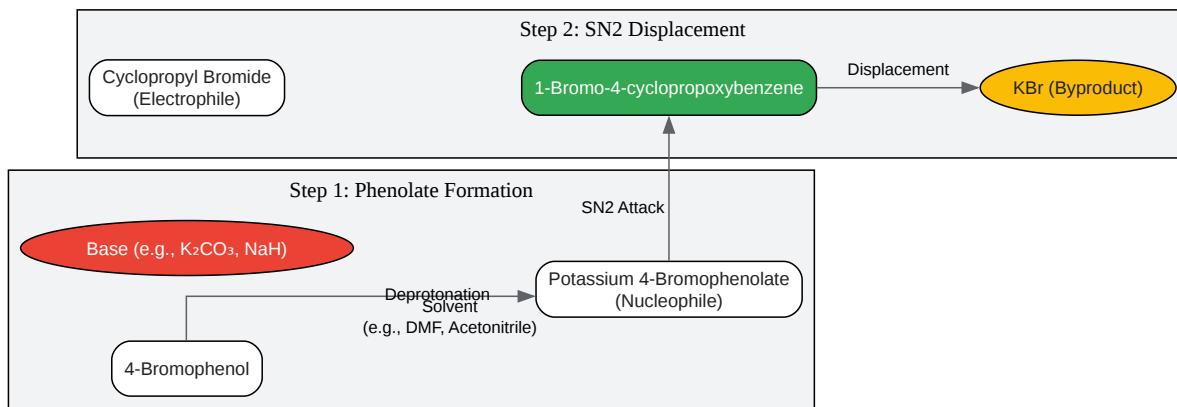
The most logical and established method for preparing aryl ethers is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. For **1-Bromo-4-cyclopropoxybenzene**, this translates to the reaction between the 4-bromophenolate anion and a cyclopropyl halide.

Proposed Synthetic Pathway: Williamson Ether Synthesis

The synthesis proceeds in two conceptual steps:

- Deprotonation: A moderately strong base is used to deprotonate the hydroxyl group of 4-bromophenol, forming the highly nucleophilic 4-bromophenolate anion.
- Nucleophilic Attack: The newly formed phenolate attacks the electrophilic carbon of a cyclopropyl halide (e.g., cyclopropyl bromide), displacing the bromide ion to form the desired

ether linkage.



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Caption: Proposed workflow for the synthesis of **1-Bromo-4-cyclopropoxybenzene**.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure based on established methods for Williamson ether synthesis and should be optimized for safety and yield.

Materials:

- 4-Bromophenol (1.0 eq)
- Cyclopropyl bromide (1.2 - 1.5 eq)
- Potassium carbonate (K_2CO_3), anhydrous (2.0 eq) or Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
- N,N-Dimethylformamide (DMF) or Acetonitrile, anhydrous

- Ethyl acetate
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

Procedure:

- Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromophenol (1.0 eq) and anhydrous DMF (or acetonitrile) to create a ~0.5 M solution.
- Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the stirred solution. If using sodium hydride, add it portion-wise at 0 °C and allow the mixture to warm to room temperature, ensuring hydrogen gas evolution ceases before proceeding. The formation of the phenolate is the critical first step.
- Electrophile Addition: Add cyclopropyl bromide (1.2-1.5 eq) to the reaction mixture.
- Reaction Conditions: Heat the mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting 4-bromophenol is consumed.
- Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x). Combine the organic layers.
- Washing: Wash the combined organic extracts with water and then with brine to remove residual DMF and salts.
- Drying and Concentration: Dry the organic layer over anhydrous $MgSO_4$ or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure **1-Bromo-4-cyclopropoxybenzene**.

Causality and Justification:

- Choice of Base: Potassium carbonate is a mild, safe, and effective base for deprotonating phenols. Sodium hydride offers a more forceful, irreversible deprotonation but requires greater caution.
- Solvent: A polar aprotic solvent like DMF or acetonitrile is chosen because it effectively dissolves the ionic phenolate intermediate and promotes the SN2 reaction kinetics without interfering as a nucleophile itself.
- Excess Electrophile: A slight excess of the volatile cyclopropyl bromide is used to drive the reaction to completion, compensating for any potential loss due to its low boiling point.
- Temperature: Heating is necessary to provide the activation energy for the reaction but should be controlled to prevent side reactions or degradation of the strained cyclopropyl ring.

Chemical Reactivity and Applications

The synthetic utility of **1-Bromo-4-cyclopropoxybenzene** stems from the reactivity of its two primary functional groups: the aryl bromide and the cyclopropoxy ether.

- Aryl Bromide Reactivity: The carbon-bromine bond is a key handle for forming new carbon-carbon and carbon-heteroatom bonds. It is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, such as:
 - Suzuki Coupling: Reaction with boronic acids/esters to form biaryl compounds.
 - Heck Coupling: Reaction with alkenes to form substituted styrenes.
 - Sonogashira Coupling: Reaction with terminal alkynes to create aryl alkynes.
 - Buchwald-Hartwig Amination: Reaction with amines to form aniline derivatives.
 - Metal-Halogen Exchange: Can be converted into an organolithium or Grignard reagent for subsequent reaction with various electrophiles.
- Cyclopropoxy Group: The cyclopropoxy moiety is a desirable feature in medicinal chemistry. It is considered a "bioisostere" for other small alkyl or methoxy groups, but its strained three-membered ring offers a more rigid conformation. This rigidity can be advantageous for locking a molecule into a specific bioactive conformation, potentially improving binding.

affinity to a biological target. The group is generally stable under many synthetic conditions but can be sensitive to strong acids.

Applications in Drug Discovery: As a building block, **1-Bromo-4-cyclopropoxybenzene** allows for the introduction of the cyclopropoxy-phenyl motif into larger, more complex molecules. This scaffold is valuable for exploring new chemical space in lead optimization campaigns, where fine-tuning steric and electronic properties is critical for enhancing potency, selectivity, and pharmacokinetic profiles.

Predicted Spectroscopic Data

While experimental spectra are not readily available, the key features can be predicted based on the structure.

Table 3: Predicted Spectroscopic Signatures

Technique	Predicted Features
¹ H NMR	<ul style="list-style-type: none">• Aromatic Region (δ 6.8-7.5 ppm): Two doublets, characteristic of a 1,4-disubstituted benzene ring (AA'BB' system). The doublet ortho to the bromine will be downfield compared to the doublet ortho to the ether.• Cyclopropyl Methine (δ 3.5-4.0 ppm): A multiplet for the single proton on the cyclopropyl ring attached to oxygen.• Cyclopropyl Methylene (δ 0.6-1.0 ppm): A complex multiplet for the four protons of the two CH_2 groups in the cyclopropyl ring.
¹³ C NMR	<ul style="list-style-type: none">• Aromatic Carbons (δ 110-160 ppm): Four signals expected. C-O (~155-160 ppm), C-Br (~115-120 ppm), and two signals for the C-H carbons.• Cyclopropyl Methine (δ ~50-60 ppm): The CH carbon attached to oxygen.• Cyclopropyl Methylene (δ ~5-15 ppm): The two equivalent CH_2 carbons.
IR Spectroscopy	<ul style="list-style-type: none">• C-O-C Stretch (Aryl Ether): Strong, characteristic band around $1230\text{-}1270\text{ cm}^{-1}$.• C-H Stretch (Aromatic): Peaks just above 3000 cm^{-1}.• C-H Stretch (Cyclopropyl): Peaks just below 3000 cm^{-1}.• C=C Stretch (Aromatic): Peaks around 1600 and 1500 cm^{-1}.• C-Br Stretch: Band in the fingerprint region, typically $500\text{-}650\text{ cm}^{-1}$.
Mass Spec. (EI)	<ul style="list-style-type: none">• Molecular Ion (M^+): A characteristic isotopic pattern for one bromine atom (M^+ and M^{+2} peaks in a ~1:1 ratio) at m/z 212 and 214.• Key Fragments: Loss of the cyclopropyl group (C_3H_5), loss of CO, and the bromophenyl cation (m/z 155/157).

Safety and Handling

A specific Safety Data Sheet (SDS) for **1-Bromo-4-cyclopropoxybenzene** is not widely available. However, based on analogous compounds like 4-bromophenol and other haloaromatic ethers, the following precautions are advised:

- General Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- Hazards: Likely to be an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed or absorbed through the skin.
- Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and strong acids.

Conclusion

1-Bromo-4-cyclopropoxybenzene is a chemical intermediate with high potential for use in the synthesis of complex organic molecules for pharmaceutical and materials science applications. Its primary value lies in the combination of a synthetically versatile aryl bromide handle and a conformationally rigid cyclopropoxy group. While a lack of published data necessitates a theoretical approach to its properties and synthesis, this guide provides a robust framework for its preparation via Williamson ether synthesis and outlines its expected reactivity and characteristics. Further research into this compound is warranted to fully explore its utility as a valuable building block.

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